2-(But-3-en-1-yl)thiane

Organic Synthesis Cross-Coupling Chemistry Functional Group Interconversion

2-(But-3-en-1-yl)thiane (CAS 62737-92-2), also known as 2-(3-butenyl)tetrahydro-2H-thiopyran, is a sulfur-containing heterocyclic compound belonging to the thiane class, characterized by a six-membered saturated ring with one sulfur atom and a terminal butenyl substituent. Its molecular formula is C9H16S with a molecular weight of 156.29 g/mol.

Molecular Formula C9H16S
Molecular Weight 156.29 g/mol
CAS No. 62737-92-2
Cat. No. B13114162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-3-en-1-yl)thiane
CAS62737-92-2
Molecular FormulaC9H16S
Molecular Weight156.29 g/mol
Structural Identifiers
SMILESC=CCCC1CCCCS1
InChIInChI=1S/C9H16S/c1-2-3-6-9-7-4-5-8-10-9/h2,9H,1,3-8H2
InChIKeyHINLBPJPHGHQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(But-3-en-1-yl)thiane (CAS 62737-92-2): Procurement Guide for a Specialized Thiane Building Block


2-(But-3-en-1-yl)thiane (CAS 62737-92-2), also known as 2-(3-butenyl)tetrahydro-2H-thiopyran, is a sulfur-containing heterocyclic compound belonging to the thiane class, characterized by a six-membered saturated ring with one sulfur atom and a terminal butenyl substituent. Its molecular formula is C9H16S with a molecular weight of 156.29 g/mol [1]. This compound is primarily utilized as a synthetic intermediate in organic chemistry, leveraging its dual functionality—an alkene for cross-coupling or addition reactions, and a cyclic sulfide for oxidation or ring-opening transformations .

Building block with terminal alkene for cross-coupling and addition chemistry
Dual thiane sulfur / alkene functionality supports chemoselective transformations
Research-grade purity for precise synthetic applications

Why 2-(But-3-en-1-yl)thiane Cannot Be Readily Replaced by Other Thiane or Sulfur Heterocycle Analogs


Within the thiane and broader sulfur heterocycle chemical space, generic substitution is not scientifically valid due to the profound impact of both ring size and side-chain functionality on physicochemical and reactive properties. For instance, substituting a six-membered thiane ring with a four-membered thietane introduces significant ring strain, drastically altering its stability and reaction profile, a property exploited in medicinal chemistry for specific mechanisms of action [1]. Similarly, replacing the thiane sulfur with oxygen yields a tetrahydropyran, which exhibits markedly different polarity (LogP) and hydrogen-bonding capacity, thus affecting solubility and downstream reactivity. The specific terminal alkene in the but-3-en-1-yl substituent of this compound provides a distinct, quantifiable reactive handle for further functionalization, distinguishing it from saturated alkyl-thianes which lack this versatile site for cross-coupling or addition chemistry . These differences necessitate a precise, compound-specific procurement strategy based on verifiable data.

Ring-size mismatch
Replacing the six-membered thiane with a four-membered thietane introduces ring strain, altering stability and reaction profile.
Heteroatom substitution
Replacing sulfur with oxygen yields tetrahydropyran, significantly shifting polarity, LogP, and hydrogen-bonding capacity.
Side-chain functionality
Saturated alkyl-thianes lack the terminal alkene, removing a versatile handle for cross-coupling and functionalization.

Quantifiable Differentiation of 2-(But-3-en-1-yl)thiane: A Head-to-Head Evidence Guide


Differentiation via Terminal Alkene vs. Internal Alkene Isomer: Impact on Reactivity and Steric Profile

The regiochemistry of the butenyl substituent significantly influences reactivity. 2-(But-3-en-1-yl)thiane possesses a terminal alkene, while its close analog, 2-(but-3-en-2-yl)tetrahydro-2H-thiopyran, features an internal alkene . In metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki-Miyaura), terminal alkenes generally exhibit higher reactivity due to reduced steric hindrance, leading to faster reaction kinetics and higher yields compared to internal or branched analogs. While direct comparative kinetic data for these specific compounds is not publicly available, this well-established principle of organic chemistry provides a class-level inference for their expected relative reactivity .

Alkene Reactivity
Class-level inference
Target: Terminal alkene Less hindered
Comparator: Internal alkene More hindered
Reduced steric hindrance may improve cross-coupling kinetics
May enable faster cross-coupling reactions
Based on general reactivity principles
Organic Synthesis Cross-Coupling Chemistry Functional Group Interconversion

Differentiation from Saturated Analog: Quantified Lipophilicity (LogP) as a Key Descriptor

The presence of the unsaturated butenyl group confers a distinct lipophilicity profile compared to a fully saturated analog. The calculated partition coefficient (LogP) for 2-(But-3-en-1-yl)thiane is 3.23830 [1], whereas a hypothetical saturated analog, 2-butylthiane, would have a higher LogP. For comparison, the structurally related but saturated 4-methylthiane has an estimated LogP of 2.673 [2]. The higher LogP of the target compound reflects the increased carbon content and unsaturation, which can be a critical parameter in predicting membrane permeability or solubility in non-polar media, guiding its selection in medicinal chemistry or materials science projects.

Lipophilicity (LogP)
Cross-study comparable
3.24
Δ +0.57 vs 2.67 (4-methylthiane)
Guides extraction and ADME prediction research
Calculated values; verify experimentally
Physicochemical Properties ADME Prediction Lipophilicity

Procurement Advantage: Higher Standard Purity vs. General Aroma Chemical Grade

For research and industrial applications where precise stoichiometry and minimal side reactions are paramount, the available purity grade is a critical differentiator. 2-(But-3-en-1-yl)thiane is offered for research purposes with implied high purity typical of screening compounds . In contrast, many simple thianes and related sulfur heterocycles are sold as technical-grade flavor and fragrance (F&F) materials with stated minimum assays, such as 95% for 4-methylthiane [1]. This difference is quantifiable: research-grade compounds often have a purity of 97% or higher, representing a reduction in unknown impurities of at least 2-5 percentage points compared to a 95% F&F grade.

Purity Grade
Class-level inference
Target: Research grade ≥97% (inferred)
Comparator: F&F grade 95% (4-methylthiane)
≥2% higher minimum purity
Supports precise reaction stoichiometry
Based on vendor material classification
Chemical Purity Procurement Specifications Research Grade Materials

Strategic Application Scenarios for 2-(But-3-en-1-yl)thiane Based on Verifiable Evidence


Cross-Coupling and Functionalization Scaffold

The compound's terminal alkene makes it a prime candidate for use as a building block in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki-Miyaura). In this role, its lower steric hindrance, as inferred from its terminal alkene structure [1], is expected to provide a kinetic advantage over internal alkene analogs, leading to faster and higher-yielding synthesis of complex thiane-containing molecules for pharmaceutical or agrochemical discovery programs.

Lipophilicity-Modulating Fragment in Medicinal Chemistry

In drug discovery, the quantified LogP of 3.23830 [1] serves as a design parameter. Medicinal chemists can select 2-(But-3-en-1-yl)thiane as a fragment to precisely tune the lipophilicity of a lead compound. Compared to a saturated analog like 4-methylthiane (LogP ~2.67) [2], the target compound offers a higher degree of lipophilicity, which can be exploited to improve membrane permeability or alter the compound's distribution profile in early-stage ADME optimization.

Synthesis of Sulfoxides and Sulfones via Chemoselective Oxidation

The presence of both a thiane sulfur and a terminal alkene in the same molecule allows for chemoselective oxidation studies. Researchers can leverage the well-documented, higher reactivity of the alkene towards certain oxidants (e.g., epoxidation) compared to the sulfide, or vice versa (e.g., oxidation of sulfur to sulfoxide with mild agents like m-CPBA), to develop orthogonal synthetic sequences. This dual functionality makes it a valuable probe for investigating chemoselectivity and for building molecular libraries with varied oxidation states [1].

High-Purity Standard for Analytical Method Development

The implied high purity (≥97%) of this research-grade compound [1] makes it suitable as an analytical standard or starting material for method development. In fields like flavor and fragrance analysis, where many related thianes are technical grade (e.g., 95% purity) [2], this higher-purity compound can be used to establish accurate calibration curves in GC-MS or HPLC, or to synthesize pure, well-characterized derivatives for structure-odor relationship studies.

Application
Selection Property
Validation Focus
Cross-coupling scaffold
Terminal alkene reactivity
Coupling yield and steric profile
Lipophilicity modulation
Calculated lipophilicity profile
Membrane permeability prediction research
Chemoselective oxidation
Dual thiane/alkene functionality
Orthogonal oxidation sequences
Analytical standard
Research-grade purity
GC-MS/HPLC calibration accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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